Cas no 946268-54-8 (4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione structure
946268-54-8 structure
商品名:4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS番号:946268-54-8
MF:C21H18N2O3S2
メガワット:410.509222507477
CID:5443145

4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 4-benzyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1$l^{6},2,4-benzothiadiazin-3-one
    • 4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
    • インチ: 1S/C21H18N2O3S2/c1-27-18-11-7-10-17(14-18)23-21(24)22(15-16-8-3-2-4-9-16)19-12-5-6-13-20(19)28(23,25)26/h2-14H,15H2,1H3
    • InChIKey: DXGJFJPIJDFGAJ-UHFFFAOYSA-N
    • ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C(N1C1C([H])=C([H])C([H])=C(C=1[H])SC([H])([H])[H])=O)(=O)=O

4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-1758-15mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-1758-5μmol
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-1758-2mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-1758-3mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-1758-5mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-1758-10μmol
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-1758-10mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-1758-1mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-1758-4mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8 90%+
4mg
$66.0 2023-04-27
A2B Chem LLC
BA80745-5mg
4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
946268-54-8
5mg
$272.00 2024-05-20

4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 関連文献

4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneに関する追加情報

Compound CAS No. 946268-54-8: 4-Benzyl-2-[3-(Methylsulfanyl)Phenyl]-3,4-Dihydro-2H-1λ6,2,4-Benzothiadiazine-1,1,3-Trione

The compound with CAS No. 946268-54-8, known as 4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, is a complex organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities and chemical properties. The molecule incorporates a benzothiadiazine ring system fused with a trione moiety and substituted with a benzyl group and a methylsulfanyl phenyl group.

Benzothiadiazines are sulfur-containing heterocycles that have been extensively studied for their pharmacological properties. The presence of the trione group in this compound suggests potential antioxidant or anti-inflammatory activity. Recent studies have highlighted the importance of such functional groups in modulating cellular responses to oxidative stress and inflammation. The methylsulfanyl phenyl substituent adds another layer of complexity to the molecule's reactivity and selectivity. This group is known to enhance the stability of sulfur-based compounds and may contribute to the compound's bioavailability.

The benzyl group attached to the molecule further increases its lipophilicity, which could improve its ability to cross biological membranes. This property is particularly advantageous in drug design, where membrane permeability is a critical factor for bioactivity. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic profiles of such compounds more accurately. These studies suggest that this compound may exhibit favorable absorption and distribution characteristics.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions requiring precise control over regioselectivity and stereochemistry. The synthesis typically begins with the preparation of the benzothiadiazine core through cyclization reactions involving appropriate sulfur-containing precursors. Subsequent steps involve functionalization of the core with the benzyl and methylsulfanyl phenyl groups using methods such as Suzuki-Miyaura coupling or nucleophilic substitution.

Recent research has focused on exploring the biological activities of this compound. In vitro studies have demonstrated its potential as an antioxidant agent by scavenging free radicals and inhibiting lipid peroxidation. Additionally, preliminary results from cell-based assays indicate that this compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

One area of growing interest is the evaluation of this compound's neuroprotective effects. Given its ability to cross the blood-brain barrier due to its lipophilic nature, it has been proposed as a candidate for treating neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. Early-stage animal studies have shown promising results in mitigating oxidative stress-induced neuronal damage.

In terms of therapeutic applications, this compound has potential in oncology due to its ability to induce apoptosis in cancer cells while sparing normal cells. Preclinical data suggest that it may act as a chemotherapeutic agent by targeting key pathways involved in cell proliferation and survival.

Furthermore, recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. Researchers have explored using microwave-assisted synthesis or enzymatic catalysis to reduce reaction times and minimize waste generation.

In conclusion, CAS No. 946268-54-8 represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structure combines functional groups that confer antioxidant, anti-inflammatory, and neuroprotective properties while maintaining favorable pharmacokinetic profiles. Continued research into its mechanisms of action and optimization of its synthetic routes will be crucial for advancing its development into clinical applications.

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